

physical and chemical properties of 4-Chloro-3,5-dimethylbenzoic acid

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylbenzoic acid

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An In-depth Technical Guide to 4-Chloro-3,5-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-3,5-dimethylbenzoic acid** (CAS No. 90649-78-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key properties, including melting point and acid dissociation constant (pKa), and provides a standard method for purification by recrystallization. The guide aims to serve as an essential resource, blending theoretical knowledge with practical application to support advanced research and development activities.

Introduction

4-Chloro-3,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group, a chlorine atom, and two methyl groups, makes it a valuable building block in organic synthesis. The interplay of these functional groups—the electron-withdrawing nature of the chlorine and carboxylic acid, and the electron-donating character of the methyl groups—imparts a unique reactivity profile that is of significant interest in medicinal chemistry and materials science. Understanding the precise physical and chemical properties of this compound is paramount for its effective utilization in

designing novel molecules with targeted biological activities or material characteristics. This guide provides the foundational data and methodologies required by scientists to confidently incorporate **4-Chloro-3,5-dimethylbenzoic acid** into their research endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and key physicochemical properties of **4-Chloro-3,5-dimethylbenzoic acid** are summarized below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, from solubility in reaction solvents to its potential absorption characteristics in physiological environments.

Property	Value	Source(s)
IUPAC Name	4-Chloro-3,5-dimethylbenzoic acid	N/A
CAS Number	90649-78-8	[1]
Molecular Formula	C ₉ H ₉ ClO ₂	[1] [2]
Molecular Weight	184.62 g/mol	[1] [2]
Appearance	Crystalline solid	[3]
Melting Point	115 °C	[1]
Boiling Point	311.3 °C (Predicted)	[1]
pKa	~3.5-4.5 (Predicted)	[4]
Solubility	Soluble in methanol and ethanol. [5] [6]	N/A

Note: The pKa is an estimated value based on structurally similar compounds and requires experimental verification for precise determination.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound. Below is a summary of the expected spectral characteristics for **4-Chloro-3,5-dimethylbenzoic acid**.

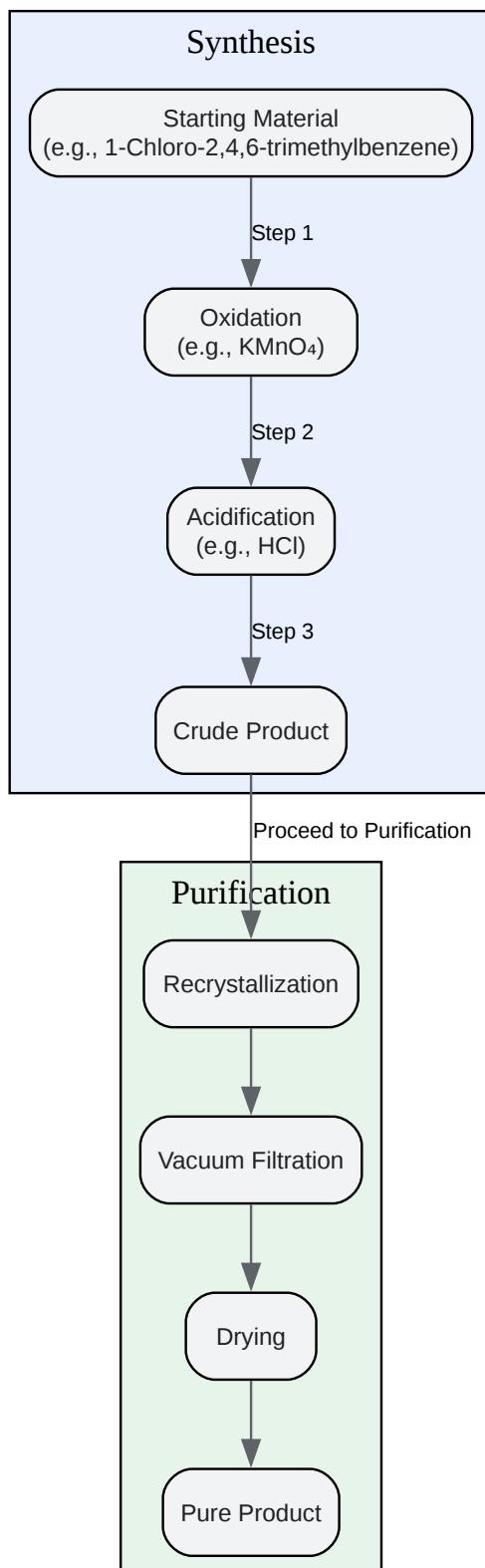
Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the carboxylic acid proton (singlet, downfield), aromatic protons (singlet), and methyl protons (singlet). [7] [8]
¹³ C NMR	Resonances for the carboxyl carbon, quaternary aromatic carbons, and methyl carbons.
IR Spectroscopy	Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Cl stretching. [4]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. [4]

Chemical Reactivity and Synthesis

The reactivity of **4-Chloro-3,5-dimethylbenzoic acid** is primarily dictated by the carboxylic acid group and the substituted aromatic ring. The carboxylic acid can undergo standard reactions such as esterification, amide bond formation, and reduction. The aromatic ring's reactivity towards electrophilic substitution is influenced by the directing effects of the chloro and methyl substituents.

A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding alkylbenzenes. For **4-Chloro-3,5-dimethylbenzoic acid**, a plausible synthesis starts from 1-chloro-2,4-dimethylbenzene, followed by functional group manipulations to introduce the carboxylic acid.

Below is a generalized workflow for a potential synthesis and purification process.



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Caption: Generalized workflow for the synthesis and purification of **4-Chloro-3,5-dimethylbenzoic acid**.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining key physical and chemical properties. These protocols are designed to be self-validating and are based on established laboratory techniques.

Protocol for Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting range. This protocol uses the capillary method, a standard technique in organic chemistry.^[9]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of **4-Chloro-3,5-dimethylbenzoic acid**, finely powdered
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.^[9]
- **Loading the Capillary Tube:** Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.^[9]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.

- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.[10]
- Accurate Determination: Allow the apparatus to cool. Insert a new capillary tube with the sample. Heat the block at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample has melted (T_2). The melting range is T_1-T_2 . For a pure compound, this range should be narrow (0.5-1.5 °C).[10]
- Validation: Repeat the measurement at least twice to ensure consistency. The results should be reproducible.

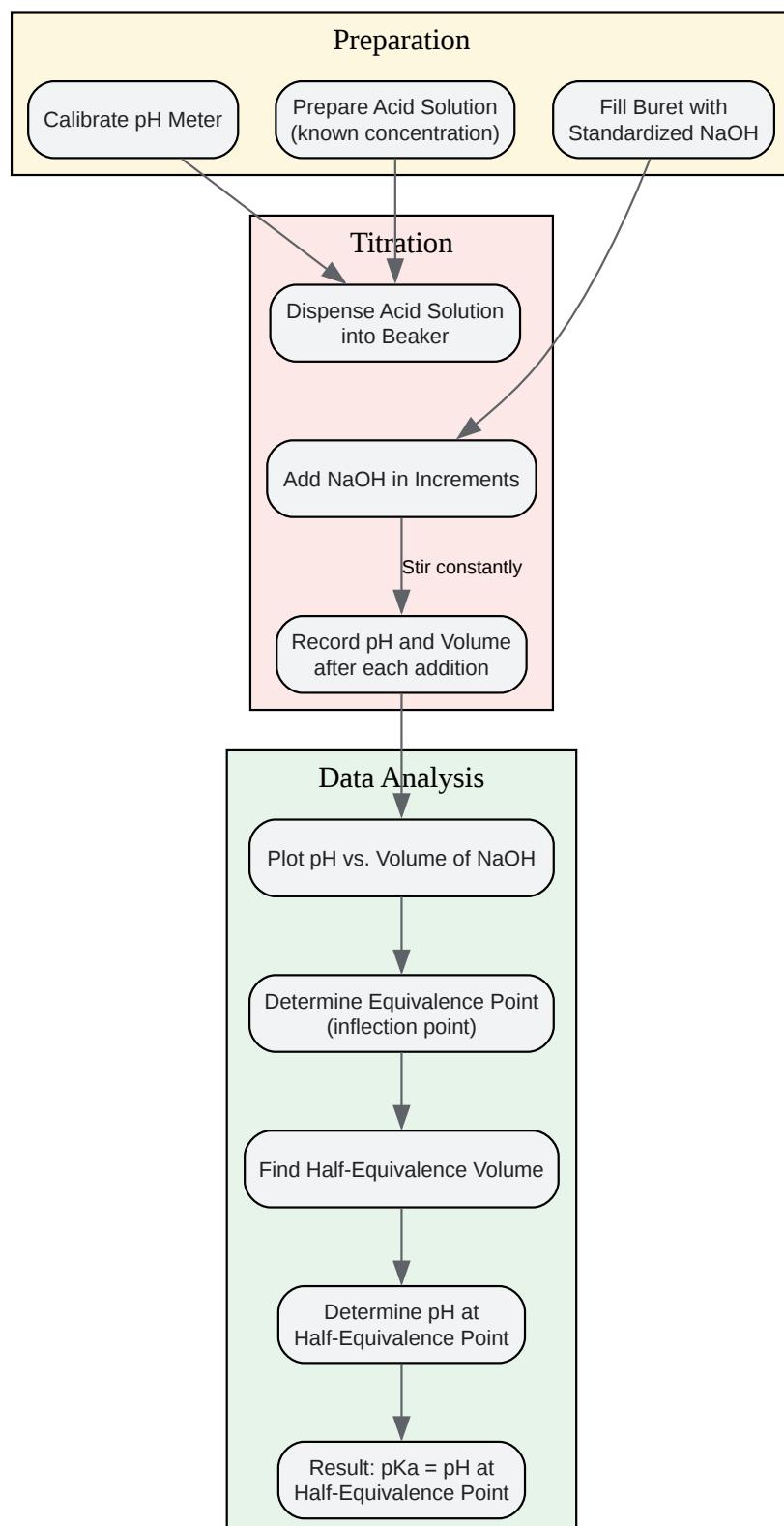
Protocol for pKa Determination by Potentiometric Titration

Principle: The pKa of a weak acid can be determined by titrating it with a strong base and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11][12]

Apparatus and Materials:

- pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
- Magnetic stirrer and stir bar
- Buret (50 mL)
- Beakers (150 mL)
- Volumetric flasks
- Standardized ~0.1 M NaOH solution
- ~0.01 M solution of **4-Chloro-3,5-dimethylbenzoic acid** in a suitable solvent (e.g., ethanol/water mixture)

- Distilled or deionized water



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Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

- Setup: Calibrate the pH meter. Place a known volume (e.g., 50.0 mL) of the **4-Chloro-3,5-dimethylbenzoic acid** solution into a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.
- Initial Reading: Record the initial pH of the acid solution.
- Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[11]
- Near Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep rise in pH around the equivalence point.[11]
- Completion: Continue adding titrant until the pH has stabilized well past the equivalence point (e.g., pH 11-12).
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the equivalence point, which is the midpoint of the steepest part of the curve. A first or second derivative plot can help to precisely locate this point.
 - Divide the volume of NaOH at the equivalence point by two to find the half-equivalence volume.
 - From the titration curve, find the pH that corresponds to the half-equivalence volume. This pH value is the pKa of the acid.[12]

Protocol for Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different

temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[13][14]

Apparatus and Materials:

- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Vacuum source
- Filter paper
- Crude **4-Chloro-3,5-dimethylbenzoic acid**
- Suitable solvent or solvent pair (e.g., ethanol/water)

Procedure:

- Solvent Selection: The ideal solvent is one in which the target compound is very soluble at high temperatures and insoluble at low temperatures. For carboxylic acids, mixtures like ethanol/water are often effective.[6]
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.[13][14]
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
- Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. [14]

- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
- **Drying:** Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
- **Validation:** The purity of the recrystallized product should be assessed by taking a melting point. A sharp melting point close to the literature value indicates high purity.[14]

Safety and Handling

4-Chloro-3,5-dimethylbenzoic acid is classified as an irritant.[2] It may cause skin and serious eye irritation.[15] Standard laboratory safety precautions should be followed when handling this compound.

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles, and a lab coat.[16][17]
- **Handling:** Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16][18]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of **4-Chloro-3,5-dimethylbenzoic acid**. The data and protocols presented herein are intended to equip researchers with the necessary information for the confident and effective use of this compound in their synthetic and developmental work. The methodologies described for property determination and purification are robust and adhere to established scientific principles, ensuring reliable and reproducible results.

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